molecular formula C17H17NO4 B2841958 2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid CAS No. 110728-29-5

2-(2-Phenoxy-acetylamino)-3-phenyl-propionic acid

Cat. No. B2841958
Key on ui cas rn: 110728-29-5
M. Wt: 299.326
InChI Key: MEXVAAGSEKDAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172108B2

Procedure details

A solution of 6.6 mmol (1.0 g) of phenoxyacetic acid in 15 ml of dioxane is treated with 49.3 mmol (3.6 ml) of thionyl chloride. The reaction mixture is stirred at room temperature for 2 hours and then concentrated. The residue, taken up in 10 ml of dichloromethane, and 7.9 mmol (0.3 g) of sodium hydroxide in 10 ml of water are added in succession to a solution of 7.6 mmol (1.25 g) of phenylalanine and 7.6 mmol (0.3 g) of sodium hydroxide in 10 ml of water, the temperature being maintained at 10° C. The reaction mixture is then stirred for 1 hour at room temperature. After decanting, the aqueous phase is washed with dichloromethane, and then rendered acidic to pH=2 with a dilute hydrochloric acid solution. The precipitate that forms is filtered off and recrystallised from water to yield the expected product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]([OH:11])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[OH-].[Na+].[NH2:18][C@H:19]([C:27]([OH:29])=[O:28])[CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>O1CCOCC1.O>[O:1]([CH2:8][C:9]([NH:18][CH:19]([CH2:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)[C:27]([OH:29])=[O:28])=[O:11])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)O
Name
Quantity
3.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.25 g
Type
reactant
Smiles
N[C@@H](CC1=CC=CC=C1)C(=O)O
Name
Quantity
0.3 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained at 10° C
STIRRING
Type
STIRRING
Details
The reaction mixture is then stirred for 1 hour at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After decanting
WASH
Type
WASH
Details
the aqueous phase is washed with dichloromethane
FILTRATION
Type
FILTRATION
Details
The precipitate that forms is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC(=O)NC(C(=O)O)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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